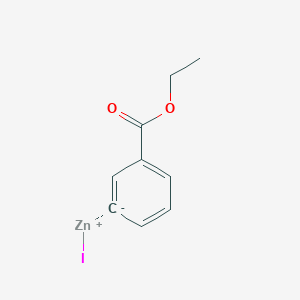

3-(Ethoxycarbonyl)phenylzinc iodide

描述

3-(Ethoxycarbonyl)phenylzinc iodide is a chemical compound that belongs to the class of organozinc compounds It is characterized by the presence of a phenyl group attached to a zinc atom, with an ethoxycarbonyl group and an iodide ion as substituents

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method to synthesize this compound involves the reaction of 3-(ethoxycarbonyl)chlorobenzene with zinc in the presence of a suitable solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction proceeds through the formation of a Grignard reagent, followed by the addition of iodine to form the desired compound.

Transmetalation Reaction: Another approach involves the transmetalation of a phenylzinc iodide with ethyl formate. This method requires careful control of reaction conditions, including temperature and stoichiometry, to ensure the formation of the target compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale Grignard reactions or transmetalation processes. These methods are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to obtain high-purity product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as phenylzinc acetate.

Reduction: Reduction reactions involving this compound can lead to the formation of phenylzinc hydride.

Substitution: Substitution reactions are common, where the iodide ion can be replaced by other nucleophiles, resulting in a variety of substituted phenylzinc compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and various metal oxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides, alcohols, and amines are typically employed in substitution reactions.

Major Products Formed:

Oxidation: Phenylzinc acetate, phenylzinc oxide.

Reduction: Phenylzinc hydride.

Substitution: Various substituted phenylzinc compounds, depending on the nucleophile used.

科学研究应用

Cross-Coupling Reactions

One of the primary applications of 3-(Ethoxycarbonyl)phenylzinc iodide is in Negishi coupling reactions , which facilitate the formation of carbon-carbon bonds between organic halides (aryl or vinyl) and organozinc reagents. The reaction is catalyzed by palladium complexes, resulting in substituted aromatic compounds that incorporate the functionalities of the organozinc reagent.

The presence of the ethoxycarbonyl group enhances its reactivity, allowing for further functionalization through hydrolysis or other transformations, making it a valuable building block in organic synthesis.

Comparison with Other Organozinc Compounds

The following table compares this compound with similar organozinc reagents:

| Compound Name | Structure Features | Unique Applications |

|---|---|---|

| 4-(Ethoxycarbonyl)phenylzinc iodide | Similar structure but different substitution | Used for regioselectivity in reactions |

| 2-(Ethoxycarbonyl)phenylzinc iodide | Positioned differently on the ring | Exhibits distinct reactivity patterns |

| Phenylzinc iodide | Lacks ethoxycarbonyl group | More straightforward reactivity; less steric hindrance |

The unique substitution pattern of this compound influences its reactivity and selectivity in cross-coupling reactions compared to other organozinc compounds.

Study on Reactivity with Electrophiles

Research has demonstrated that this compound exhibits significant reactivity with various electrophiles. Interaction studies indicate that factors such as solvent choice, temperature, and catalyst presence can significantly influence reaction rates and product distributions. For instance, studies have shown that this compound can effectively react with unsaturated thioethers and thiomethyl-substituted nitrogen heterocycles under palladium catalysis.

Potential Applications in Functional Materials

Emerging research suggests that this compound may also hold promise in developing functional materials. While more studies are required to explore these applications fully, initial findings indicate potential uses in creating advanced materials with tailored properties.

作用机制

The mechanism by which 3-(ethoxycarbonyl)phenylzinc iodide exerts its effects involves its ability to act as a nucleophile and a Lewis acid. The zinc atom can coordinate to various substrates, facilitating reactions such as cross-coupling and substitution. The ethoxycarbonyl group enhances the reactivity of the phenyl ring, making it more susceptible to nucleophilic attack.

Molecular Targets and Pathways:

Cross-Coupling Reactions: The compound can target carbon-carbon double bonds, forming new carbon-carbon bonds.

Substitution Reactions: It can target electrophilic centers, leading to the formation of new bonds with nucleophiles.

相似化合物的比较

3-(Ethoxycarbonyl)phenylzinc iodide is unique compared to other organozinc compounds due to its specific substituents and reactivity profile. Similar compounds include:

Phenylzinc chloride: Lacks the ethoxycarbonyl group, resulting in different reactivity.

Phenylzinc bromide: Similar to iodide but with a different halide, affecting reactivity and stability.

3-(Methoxycarbonyl)phenylzinc iodide: Similar structure but with a methoxycarbonyl group instead of ethoxycarbonyl, leading to variations in reactivity.

生物活性

3-(Ethoxycarbonyl)phenylzinc iodide is an organozinc compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive review of its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H12IZnO2

- CAS Number : 282727-18-8

- Molecular Weight : 339.55 g/mol

The biological activity of this compound is primarily attributed to its role as a nucleophile in various chemical reactions, including cross-coupling reactions. This compound can facilitate the formation of carbon-carbon bonds, which is crucial in synthesizing biologically active molecules.

Interaction with Biological Targets

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and viral replication, suggesting a potential for this compound to exhibit similar properties.

- Cell Signaling Modulation : By participating in reactions that modify signaling pathways, this compound may influence cellular responses and survival mechanisms, particularly in cancer cells.

Biological Activity Overview

The biological activities associated with this compound include:

- Anticancer Properties : Preliminary studies indicate that related organozinc compounds can exhibit antiproliferative effects against various cancer cell lines. The specific activity of this compound in this regard remains to be fully elucidated.

- Antiviral Activity : There is a growing interest in the antiviral potential of organozinc compounds, with some studies suggesting their ability to inhibit viral replication through enzyme modulation.

Table 1: Summary of Biological Studies on Organozinc Compounds

Notable Research

- Anticancer Activity : A study evaluated the effects of organozinc compounds on breast cancer cells, revealing that certain derivatives significantly reduced cell viability and induced apoptosis.

- Antiviral Mechanisms : Research indicated that organozinc compounds could interfere with viral enzyme activity, suggesting potential applications in antiviral drug development.

化学反应分析

Negishi Cross-Coupling Reactions

This reagent efficiently forms biaryl systems via palladium-catalyzed couplings. Key examples include:

The PEPPSI catalyst ([Pd(IPr)(cin)Cl]) enables rapid couplings at ambient temperatures, with yields exceeding 80% for aromatic iodides. Steric and electronic effects from the ethoxycarbonyl group direct regioselectivity, favoring para-substituted products in biphenyl syntheses .

Transmetalation with Organotin Reagents

The compound undergoes transmetalation with tin-based electrophiles to form hybrid zinc-tin intermediates. A notable application involves:

-

Reaction with ionic liquid-supported dibutylstannane :

This method facilitates the synthesis of multifunctional organometallic complexes for catalytic applications .

Rhodium-Catalyzed Alkylation

Under Rh(I) catalysis, the reagent reacts with methyl halides and substituted benzyl bromides:

-

Catalytic system : [RhCl(dppf)] (dppf = 1,1'-bis(diphenylphosphino)ferrocene).

-

Substrates : Methyl iodide, benzyl bromides.

-

Outcome : Formation of alkylated aryl derivatives via C–C bond formation .

While specific yields for the 3-substituted variant are not explicitly reported, analogous arylzinc reagents achieve >70% efficiency under similar conditions .

Reactions with Heteroaryl Thioethers

The reagent participates in couplings with sulfur-containing heterocycles:

-

Substrates : 2-(Methylthio)pyrazine, 6,7-dimethoxy-2-(methylthio)quinoxaline.

-

Conditions : THF, 25°C, 1–3 h.

These reactions highlight its utility in constructing pharmacologically relevant heteroaromatic scaffolds .

Comparative Analysis of Catalytic Systems

| Reaction Type | Catalyst | Temperature | Typical Yield Range | Key Advantage |

|---|---|---|---|---|

| Negishi Coupling | PEPPSI | 25°C | 80–89% | Ambient conditions, high speed |

| Rh-Catalyzed Alkylation | [RhCl(dppf)] | 25–70°C | 70–95% | Broad substrate compatibility |

Mechanistic Insights

-

Negishi Coupling : Proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with the zinc reagent, and reductive elimination to form the C–C bond .

-

Transmetalation with Tin : Involves ligand exchange at zinc, stabilized by the ethoxycarbonyl group’s electron-withdrawing effect .

This reagent’s synthetic value lies in its balanced reactivity and functional group tolerance, making it indispensable in pharmaceutical and materials chemistry.

属性

IUPAC Name |

ethyl benzoate;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9O2.HI.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-4,6-7H,2H2,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTSJWIWLNBYJL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C[C-]=C1.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。